6-Methoxy-5-methylnicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-methylnicotinimidamide is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 5th position on the nicotinic acid ring, with an imidamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylnicotinimidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-5-methylnicotinic acid.
Amidation Reaction: The carboxylic acid group of 6-methoxy-5-methylnicotinic acid is converted to an imidamide group using reagents such as thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃) or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-5-methylnicotinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to other functional groups such as amines.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted derivatives with different functional groups replacing the methoxy or methyl groups.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-5-methylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-5-methylnicotinimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-5-methylnicotinic acid: The precursor to 6-Methoxy-5-methylnicotinimidamide.
6-Methoxymellein: A dihydroisocoumarin with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups and potential applications. Its imidamide group distinguishes it from other nicotinic acid derivatives, providing unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H11N3O |
---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
6-methoxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(7(9)10)4-11-8(5)12-2/h3-4H,1-2H3,(H3,9,10) |
InChI-Schlüssel |
OTBCWTONBQZLQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1OC)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.